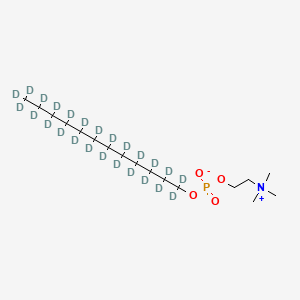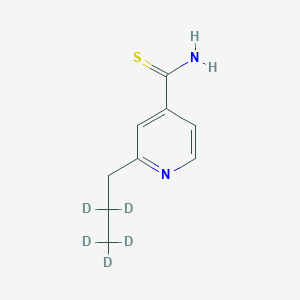
NMDA receptor modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMDA receptor modulator 3 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in synaptic plasticity, memory formation, and learning. Dysregulation of N-methyl-D-aspartate receptors has been linked to various neurological disorders, including Parkinson’s disease, Alzheimer’s disease, schizophrenia, and drug addiction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor modulator 3 typically involves the use of benzazepine derivatives. The synthetic route starts with the preparation of the benzazepine core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
NMDA receptor modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
NMDA receptor modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Helps in understanding the role of N-methyl-D-aspartate receptors in synaptic plasticity and memory formation.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting N-methyl-D-aspartate receptors
Wirkmechanismus
NMDA receptor modulator 3 exerts its effects by binding to specific sites on N-methyl-D-aspartate receptors, leading to allosteric modulation. This interaction affects the receptor’s conformation and function, influencing synaptic transmission and plasticity. The molecular targets include the ligand-binding domain and the transmembrane domain of the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Memantine: Another N-methyl-D-aspartate receptor modulator used in the treatment of Alzheimer’s disease.
Acamprosate: Used in the treatment of alcohol dependence by modulating N-methyl-D-aspartate receptor activity.
D-cycloserine: A partial agonist of N-methyl-D-aspartate receptors used in the treatment of anxiety disorders.
Uniqueness
NMDA receptor modulator 3 is unique due to its specific binding affinity and selectivity for certain splice variants of N-methyl-D-aspartate receptors. This selectivity allows for targeted modulation of receptor activity, making it a promising candidate for therapeutic applications in various neurological disorders .
Eigenschaften
Molekularformel |
C12H9F3N2O2S |
|---|---|
Molekulargewicht |
302.27 g/mol |
IUPAC-Name |
5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
NWZNILNWDJYNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


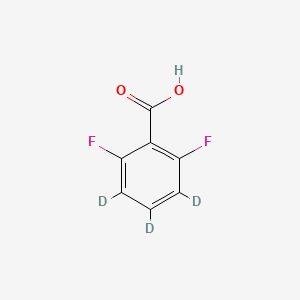
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

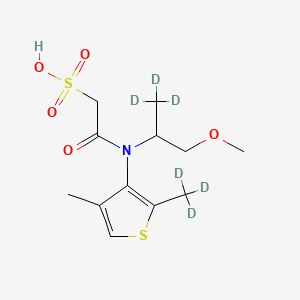
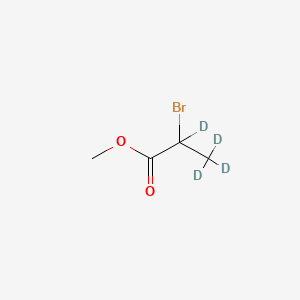
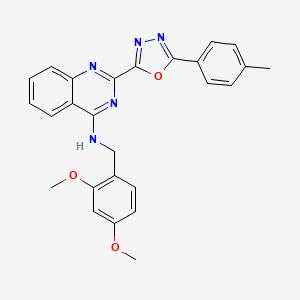


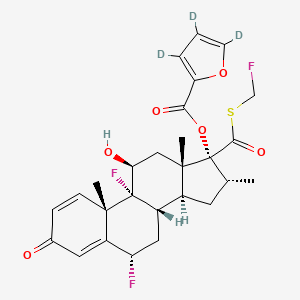
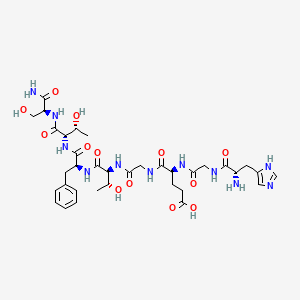

![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
